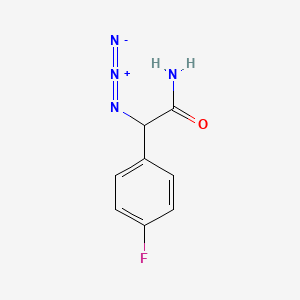

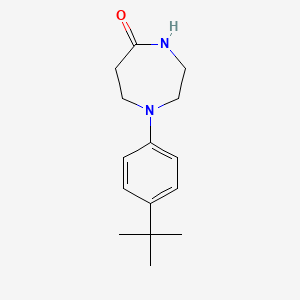

![molecular formula C9H9N3O B1520481 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1240527-14-3](/img/structure/B1520481.png)

2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

説明

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as AMPP, is an organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family. It is a heterocyclic compound with a bicyclic core structure, which is composed of a six-membered pyridine ring fused with a five-membered pyrimidine ring. AMPP is a highly versatile compound with a wide range of applications in the scientific research field.

科学的研究の応用

Green Synthesis Approaches A novel method for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones involves solvent-free conditions catalyzed by BiCl3, highlighting an eco-friendly route due to the absence of solvent and only producing water and alcohol as by-products (Roslan et al., 2015). Similarly, a method utilizing ethylene glycol as a green solvent demonstrated an efficient synthesis pathway for various 4H-pyrido[1,2-a]pyrimidin-4-ones, leveraging non-toxic and environmentally friendly components (Hussain & Liu, 2020).

Chemical Modification and Derivative Synthesis Research into pyrido[1,2-a]pyrimidin-4-one derivatives has led to the development of selective aldose reductase inhibitors with antioxidant activity. This work explores the therapeutic potential of these compounds in managing conditions influenced by aldose reductase activity (La Motta et al., 2007). The exploration of geometrical isomerism in related compounds has also contributed to the synthesis of novel derivatives with potential pharmacological applications (Nishigaki et al., 1971).

Advanced Synthesis Techniques The development of one-pot synthesis methods for pyrido[2,3-d]pyrimidines using nanocatalysts under solvent-free conditions represents an advancement in the synthesis of nitrogen-rich heterocycles. This approach promises efficiency and environmental benefits by minimizing waste and simplifying the synthesis process (Mohsenimehr et al., 2014).

Exploration of Biological Activities Some 4H-pyrido[1,2-a]pyrimidin-4-ones have been studied for their gastroprotective effects, indicating potential for developing new therapeutic agents for protecting the gastric mucosa against damage. This research is vital for identifying new compounds that can serve as prophylactic agents against gastrointestinal injuries caused by NSAIDs (Hermecz et al., 1992).

作用機序

- For sleeping sickness (human African trypanosomiasis), it acts against Trypanosoma brucei rhodesiense, a causative organism. In malaria, it targets Plasmodium falciparum NF54 .

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not available. Volume of distribution and protein binding data are also lacking . Details about its metabolism are currently unknown. No specific data on excretion pathways.

特性

IUPAC Name |

2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZENZOKMVUQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)

![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)

![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)

![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)

![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)

![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)